N-(3-乙基苯基)-1-[3-(苯硫基)吡嗪-2-基]哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-ethylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a phenyl ring, a pyrazine ring, and a piperidine ring. The presence of these groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .
科学研究应用
甘氨酸转运体 1 抑制剂
与“N-(3-乙基苯基)-1-[3-(苯硫基)吡嗪-2-基]哌啶-4-甲酰胺”在结构上相关的化合物已被研究其作为甘氨酸转运体 1 (GlyT1) 抑制剂的潜力。这些抑制剂因其在中枢神经系统 (CNS) 疾病中的潜在治疗效果而受到关注。例如,一种被认为是有效的 GlyT1 抑制剂的化合物在动物模型中表现出升高脑脊液甘氨酸水平的希望,表明其通过调节甘氨能神经传递来治疗精神分裂症和其他 CNS 疾病的潜力 (Yamamoto 等人,2016)。
抗结核活性
另一个研究领域涉及针对结核分枝杆菌设计和合成化合物。具有氨基哌啶和噻唑结构的化合物,类似于感兴趣的核心结构,已被评估其对结核分枝杆菌 DNA 拓扑异构酶的抑制活性,这是一种细菌 DNA 复制的必需酶。一些化合物表现出显着的抑制活性和低细胞毒性,突出了它们作为新型抗结核剂的潜力 (Jeankumar 等人,2013)。
抗血管生成和 DNA 切割活性
对新型 N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)哌啶-4-甲酰胺衍生物的研究表明具有显着的抗血管生成和 DNA 切割活性。这些活性对于抗癌剂的开发至关重要,因为它们可以阻断肿瘤生长所需的血管形成并直接与 DNA 相互作用,可能导致癌细胞死亡 (Kambappa 等人,2017)。
大麻素受体拮抗剂
具有吡唑和哌啶结构的化合物已被探索为大麻素受体拮抗剂。这些研究旨在阐明大麻素受体配体的构效关系,这可能导致针对与内源性大麻素系统相关的疾病(如肥胖、成瘾和慢性疼痛)的新疗法的开发 (Lan 等人,1999)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-15-10-16(2)12-20(11-15)27(14-18-6-4-7-19(23)13-18)30(28,29)21-8-5-9-26-17(3)24-25-22(21)26/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGMSNFOJKTOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。